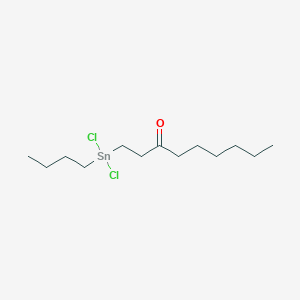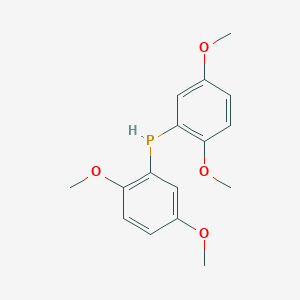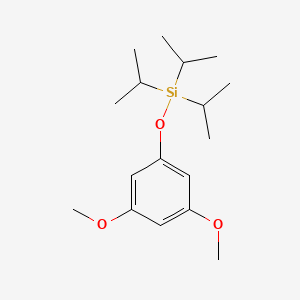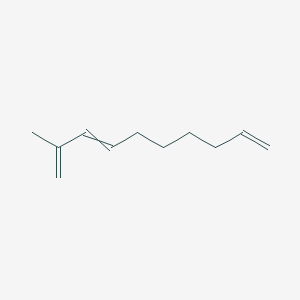
2-Methyldeca-1,3,9-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyldeca-1,3,9-triene is an organic compound characterized by its unique structure, which includes three double bonds and a methyl group attached to the second carbon atom. This compound belongs to the class of trienes, which are hydrocarbons with three carbon-carbon double bonds. The presence of multiple double bonds in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldeca-1,3,9-triene can be achieved through several methods, including the Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. In the case of this compound, the reaction can be carried out using a chiral ruthenium Lewis acid catalyst . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound for industrial applications .
化学反応の分析
Types of Reactions
2-Methyldeca-1,3,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methyl group and double bonds can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Halogenation reactions can be carried out using reagents such as bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols are common products of oxidation reactions.
Reduction: The reduction of this compound yields saturated hydrocarbons.
Substitution: Halogenated derivatives are formed through substitution reactions.
科学的研究の応用
2-Methyldeca-1,3,9-triene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for bioactive compounds.
作用機序
The mechanism of action of 2-Methyldeca-1,3,9-triene involves its interaction with various molecular targets and pathways. The compound’s double bonds can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, the methyl group can influence the compound’s reactivity and selectivity in chemical reactions .
類似化合物との比較
2-Methyldeca-1,3,9-triene can be compared with other similar compounds, such as:
1,3,5-Hexatriene: A triene with three conjugated double bonds, used in photochemical studies.
2-Methyl-1,3-butadiene (Isoprene): A diene with two conjugated double bonds, used in the production of synthetic rubber.
1,3,7-Octatriene: A triene with three double bonds, used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which includes a longer carbon chain and a methyl group, providing distinct reactivity and applications compared to other trienes.
特性
CAS番号 |
141063-21-0 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
2-methyldeca-1,3,9-triene |
InChI |
InChI=1S/C11H18/c1-4-5-6-7-8-9-10-11(2)3/h4,9-10H,1-2,5-8H2,3H3 |
InChIキー |
GGQFKRJSXPRLGL-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=CCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
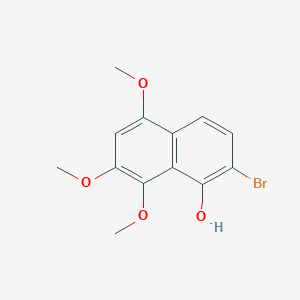

![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
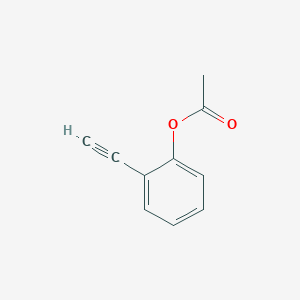
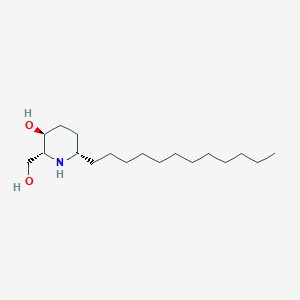
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
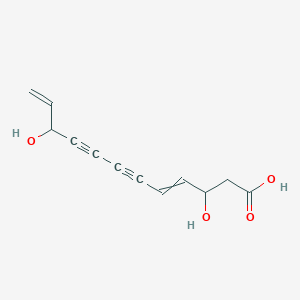
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
